molecular formula C12H22N2O2 B039137 1,8-Diazacyclotetradecane-2,9-dione CAS No. 56403-09-9

1,8-Diazacyclotetradecane-2,9-dione

Cat. No.: B039137
CAS No.: 56403-09-9
M. Wt: 226.32 g/mol
InChI Key: HERSSAVMHCMYSQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,8-Diazacyclotetradecane-2,9-dione, also known as a dimer of Caprolactam , primarily targets metal ions . These metal ions play a crucial role in various biochemical reactions, serving as essential cofactors for many enzymes.

Mode of Action

The compound acts as a ligand, forming complexes with metal ions . This interaction can alter the properties of the metal ions, potentially influencing their reactivity and the way they interact with other molecules.

Pharmacokinetics

Its solubility in various organic solvents suggests that it might be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these factors, as well as its metabolic stability and rate of excretion.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with metal ions could be influenced by the concentration of these ions in the environment .

Properties

IUPAC Name

1,8-diazacyclotetradecane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSSAVMHCMYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCCCCCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204974
Record name 1,8-Diazacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56403-09-9
Record name 1,8-Diazacyclotetradecane-2,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56403-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diazacyclotetradecane-2,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056403099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Diazacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diazacyclotetradecane-2,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,8-DIAZACYCLOTETRADECANE-2,9-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ968E05S
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,8-Diazacyclotetradecane-2,9-dione's crystal structure?

A1: this compound is considered a cyclic dimeric model of Nylon 6. Its crystal structure, determined through X-ray diffraction, reveals key insights into the arrangement of its molecules. The molecules are arranged in sheets, linked by N-H···O=C hydrogen bonds, which run parallel to the (100) plane []. This structural feature is crucial for understanding its properties and behavior as a model compound for Nylon 6.

Q2: How does the structure of this compound relate to its enzymatic hydrolysis?

A2: this compound, or 6-aminohexanoic acid cyclic dimer, is specifically hydrolyzed by an enzyme produced by Achromobacter guttatus KI74 []. This enzyme, 6-aminohexanoic acid cyclic dimer hydrolase, exhibits remarkable specificity for the cyclic dimer, showcasing no activity against linear oligomers of 6-aminohexanoic acid or other cyclic amides. This high specificity suggests a precise interaction between the enzyme's active site and the unique conformation of the cyclic dimer.

Q3: What are the different crystalline forms of this compound and how do they transition?

A3: this compound exists in two distinct crystalline forms, α and β. The β-form can dissolve in methanol and rapidly transform into the α-form []. Interestingly, in caprolactam solution at lower temperatures, a unique transition occurs leading to co-precipitates that exhibit colorful light refraction under polarized light microscopy. These transitions, characterized by techniques like FT-IR, XRD, and DSC, highlight the dynamic nature of this compound's structure in response to different solvents and temperatures.

Q4: Can you elaborate on the applications of Alcaligenes sp. NBRC 14130 esterase and its relationship to this compound?

A4: Alcaligenes sp. NBRC 14130 possesses an esterase that demonstrates stereoselective hydrolysis of ethyl chrysanthemate, a valuable property in producing specific insecticide isomers. Interestingly, this bacterium also displays hydrolytic activity towards this compound (6-AHCD) []. This suggests a potential connection between the enzyme's active site and its ability to recognize and hydrolyze both cyclic structures, opening avenues for exploring the enzyme's substrate specificity and potential applications in biocatalysis.

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